4-Chloro-2,5-dimethylquinazoline 4-Chloro-2,5-dimethylquinazoline
Brand Name: Vulcanchem
CAS No.: 147006-57-3
VCID: VC3862177
InChI: InChI=1S/C10H9ClN2/c1-6-4-3-5-8-9(6)10(11)13-7(2)12-8/h3-5H,1-2H3
SMILES: CC1=C2C(=CC=C1)N=C(N=C2Cl)C
Molecular Formula: C10H9ClN2
Molecular Weight: 192.64 g/mol

4-Chloro-2,5-dimethylquinazoline

CAS No.: 147006-57-3

Cat. No.: VC3862177

Molecular Formula: C10H9ClN2

Molecular Weight: 192.64 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2,5-dimethylquinazoline - 147006-57-3

Specification

CAS No. 147006-57-3
Molecular Formula C10H9ClN2
Molecular Weight 192.64 g/mol
IUPAC Name 4-chloro-2,5-dimethylquinazoline
Standard InChI InChI=1S/C10H9ClN2/c1-6-4-3-5-8-9(6)10(11)13-7(2)12-8/h3-5H,1-2H3
Standard InChI Key YDKQDRVHPQVDJR-UHFFFAOYSA-N
SMILES CC1=C2C(=CC=C1)N=C(N=C2Cl)C
Canonical SMILES CC1=C2C(=CC=C1)N=C(N=C2Cl)C

Introduction

Chemical and Physical Properties

Structural Characteristics

The quinazoline core consists of a bicyclic system with nitrogen atoms at positions 1 and 3. Substitutions at positions 2, 4, and 5 introduce steric and electronic modifications that influence its reactivity. X-ray crystallography data confirm that the chlorine atom at position 4 and methyl groups at positions 2 and 5 adopt a planar configuration, minimizing steric hindrance while enhancing electrophilicity at C4 .

Physicochemical Parameters

PropertyValueSource
Molecular Weight192.64 g/mol
Melting Point96–100°C
Boiling Point234.4°C (predicted)
Density1.246 g/cm³ (predicted)
SolubilitySoluble in chloroform, DMSO
pKa1.51 (predicted)

The compound’s low solubility in aqueous media (≤1 mg/mL) necessitates organic solvents like dimethyl sulfoxide (DMSO) for biological assays . Its logP value of 2.8 indicates moderate lipophilicity, facilitating membrane permeability in drug candidates .

Synthetic Methodologies

Cyclization-Chlorination Approach

The most common synthesis involves a two-step process:

  • Cyclization: Anthranilic acid reacts with formamide under reflux to form 4-hydroxyquinazoline .

  • Chlorination: Treatment with phosphorus pentachloride (PCl5\text{PCl}_5) and phosphorus oxychloride (POCl3\text{POCl}_3) replaces the hydroxyl group with chlorine, yielding 4-chloro-2,5-dimethylquinazoline .

Reaction Scheme:

Anthranilic acidFormamide, Δ4-HydroxyquinazolinePCl5/POCl34-Chloro-2,5-dimethylquinazoline\text{Anthranilic acid} \xrightarrow{\text{Formamide, Δ}} \text{4-Hydroxyquinazoline} \xrightarrow{\text{PCl}_5/\text{POCl}_3} \text{4-Chloro-2,5-dimethylquinazoline}

This method achieves yields of 65–75%, with purity >95% confirmed via HPLC .

Alternative Routes

  • Palladium-Catalyzed Coupling: Bromine or iodine substituents at position 8 enable Suzuki-Miyaura cross-coupling for advanced derivatives .

  • Nucleophilic Aromatic Substitution: The C4 chlorine undergoes displacement with amines, yielding 4-anilinoquinazolines with antitumor activity .

Reactivity and Functionalization

Electrophilic Substitution

The chlorine atom at position 4 is highly reactive due to the α-nitrogen effect, which polarizes the C–Cl bond. This facilitates nucleophilic substitution with:

  • Amines: Produces 4-aminoquinazolines, pivotal in kinase inhibitor development .

  • Thiols: Forms sulfhydryl derivatives for probing enzyme active sites .

Metal-Catalyzed Reactions

  • Buchwald-Hartwig Amination: Palladium catalysts couple aryl halides with amines, enabling diversification of the quinazoline core .

  • Sonogashira Coupling: Alkynes introduce π-conjugated systems for fluorescence-based probes.

Biological Activity and Mechanisms

Anticancer Properties

4-Chloro-2,5-dimethylquinazoline derivatives exhibit potent antiproliferative effects against:

  • HCT-116 (Colorectal Carcinoma): IC50_{50} = 2.8 µM .

  • T98G (Glioblastoma): IC50_{50} = 2.0 µM .

Mechanism: Tubulin polymerization inhibition disrupts microtubule dynamics, arresting cells in the G2/M phase . Molecular docking studies confirm binding at the colchicine site, with a binding energy of −9.2 kcal/mol .

Antiviral Applications

In patent AU2015359624B2, 4-chloro-2,5-dimethylquinazoline serves as a precursor for pyrazolo[1,5-a]pyrimidine derivatives inhibiting respiratory syncytial virus (RSV) replication .

Kinase Inhibition

Structural analogs demonstrate activity against EGFR (epidermal growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2), with IC50_{50} values <100 nM .

Industrial and Research Applications

Pharmaceutical Intermediates

  • Verubulin Analogs: Chlorine substitution at C4 enhances blood-brain barrier penetration in glioblastoma therapies .

  • Erlotinib Derivatives: Methyl groups improve metabolic stability compared to first-generation EGFR inhibitors .

Material Science

Quinazoline-based metal-organic frameworks (MOFs) exploit the compound’s rigidity for gas storage applications.

ParameterValue
Acute Toxicity (LD50_{50})320 mg/kg (rat, oral)
Skin IrritationModerate (OECD 404)
Ocular HazardSevere (GHS Category 1)

Future Directions

  • Targeted Drug Delivery: Conjugation with nanoparticles to enhance tumor selectivity.

  • Multikinase Inhibitors: Rational design of dual EGFR/VEGFR2 inhibitors to overcome resistance.

  • Green Synthesis: Catalytic methods using ionic liquids to reduce reliance on POCl3\text{POCl}_3.

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